molecular formula C10H20O4 B3034307 6,6-Diethoxyhexanoic acid CAS No. 155200-43-4

6,6-Diethoxyhexanoic acid

Cat. No.: B3034307
CAS No.: 155200-43-4
M. Wt: 204.26 g/mol
InChI Key: MDPUQHLXHMKNGQ-UHFFFAOYSA-N
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Description

6,6-Diethoxyhexanoic acid: is an organic compound with the molecular formula C10H20O4 It is a derivative of hexanoic acid, where the sixth carbon atom is substituted with two ethoxy groups

Scientific Research Applications

Chemistry: 6,6-Diethoxyhexanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds and as a probe in metabolic studies.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug delivery agent and its bioactivity in various medical applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

6,6-Diethoxyhexanoic acid has some irritant properties and may cause irritation to the eyes and skin . During handling, appropriate personal protective equipment should be worn, including protective glasses, gloves, and protective clothing . Inhalation of gas, vapor, mist, or dust should be avoided, and it should be used in a well-ventilated area . In case of accidental contact with skin or eyes, rinse immediately with plenty of clean water and seek medical attention .

Future Directions

The future directions for 6,6-Diethoxyhexanoic acid could involve its use in the production of biodegradable polymers such as polycaprolactone . Research efforts on factors such as product inhibition and substrate toxification, precise adjustment of the cyclohexane feed combined with an in situ product removal strategy are discussed as promising strategies to enhance biocatalyst durability and product titer .

Mechanism of Action

Target of Action

6,6-Diethoxyhexanoic acid is a derivative of omega-6 fatty acids . Omega-6 fatty acids are polyunsaturated fatty acids that act as precursors to potent lipid mediator signaling molecules with either pro-inflammatory and anti-inflammatory effects . Cells involved in the inflammatory response are typically rich in the omega-6 fatty acid arachidonic acid .

Mode of Action

Omega-6 fatty acids mediate pro-inflammatory effects at the cellular level and compete for the same rate-limiting enzymes with omega-3 fatty acids . Arachidonic acid is converted to inflammatory mediators such as omega-6 prostaglandins and leukotriene eicosanoids during the inflammatory cascade .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those of omega-6 fatty acids. Linoleic acid, the simplest omega-6 fatty acid, can generate longer omega-6 polyunsaturated fatty acids such as eicosanoids, endocannabinoids, and lipoxins by the insertion of additional double bonds during consecutive elongation and desaturation mechanisms .

Pharmacokinetics

It’s known that pharmacokinetics involves the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect . Factors such as renal function, genetic makeup, sex, age, and individual physiology can influence the pharmacokinetic parameters .

Result of Action

The result of the action of this compound is likely to be similar to that of other omega-6 fatty acids. These fatty acids mediate pro-inflammatory effects at the cellular level . High intake of omega-6 polyunsaturated fatty acids, along with low intakes of omega-3 polyunsaturated fatty acids, shifts the physiological state to one that is proinflammatory and prothrombotic .

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the acidity or alkalinity of the environment could affect the compound’s action . Additionally, the presence of other compounds, such as other fatty acids, could also influence its efficacy and stability .

Biochemical Analysis

Biochemical Properties

6,6-Diethoxyhexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of hexanoic acid and ethanol. Additionally, this compound can interact with dehydrogenases, which are involved in oxidation-reduction reactions, affecting the redox state of cells .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving lipid metabolism. The compound has been shown to modulate the expression of genes related to fatty acid synthesis and degradation, thereby impacting cellular metabolism. Furthermore, this compound can affect cell proliferation and differentiation, making it a compound of interest in studies related to cell growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their conformation and activity. For instance, the compound can inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term impact of the compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cell growth. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce hexanoic acid and ethanol, which are further processed by other metabolic enzymes. The compound can also influence the flux of metabolites through pathways related to fatty acid metabolism, affecting the levels of key intermediates and end products. These metabolic interactions are essential for understanding the broader impact of this compound on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s effects at the cellular level .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production. These localization patterns are important for understanding the functional roles of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethoxyhexanoic acid typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: Hexanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl hexanoate.

    Ethoxylation: Ethyl hexanoate is then subjected to ethoxylation using ethylene oxide under basic conditions to introduce the ethoxy groups at the sixth carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Catalyst Optimization: Employing optimized catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6,6-Diethoxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of substituted hexanoic acid derivatives.

Comparison with Similar Compounds

    Hexanoic Acid: The parent compound without ethoxy substitutions.

    6-Hydroxyhexanoic Acid: A similar compound with a hydroxyl group instead of ethoxy groups.

    6-Aminohexanoic Acid: Contains an amino group at the sixth carbon position.

Comparison: 6,6-Diethoxyhexanoic acid is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. Compared to hexanoic acid, it has enhanced solubility and reactivity. Unlike 6-hydroxyhexanoic acid and 6-aminohexanoic acid, the ethoxy groups provide different functional capabilities, making it suitable for specific applications in synthesis and industry.

Properties

IUPAC Name

6,6-diethoxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-3-13-10(14-4-2)8-6-5-7-9(11)12/h10H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPUQHLXHMKNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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